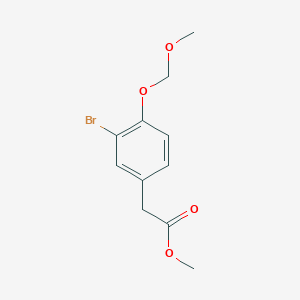

Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate

CAS No.: 100126-08-7

Cat. No.: VC2871223

Molecular Formula: C11H13BrO4

Molecular Weight: 289.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100126-08-7 |

|---|---|

| Molecular Formula | C11H13BrO4 |

| Molecular Weight | 289.12 g/mol |

| IUPAC Name | methyl 2-[3-bromo-4-(methoxymethoxy)phenyl]acetate |

| Standard InChI | InChI=1S/C11H13BrO4/c1-14-7-16-10-4-3-8(5-9(10)12)6-11(13)15-2/h3-5H,6-7H2,1-2H3 |

| Standard InChI Key | HJCVEBWBMCRAQE-UHFFFAOYSA-N |

| SMILES | COCOC1=C(C=C(C=C1)CC(=O)OC)Br |

| Canonical SMILES | COCOC1=C(C=C(C=C1)CC(=O)OC)Br |

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate has a distinct molecular structure characterized by several key features that define its chemical behavior and utility. The core of the molecule consists of a phenyl ring with a bromine atom at the 3-position, creating an electron-deficient region that can participate in various transformation reactions. At the 4-position, the methoxymethoxy group (-OCH2OCH3) serves as a protecting group for an underlying hydroxyl functionality, adding steric bulk and altering the electronic properties of the aromatic system. The methyl acetate group (-CH2COOCH3) extends from the phenyl ring, providing an additional site for chemical transformations and functionalization.

This particular arrangement of functional groups creates a compound with multiple reactive sites that can be selectively manipulated, making it valuable in multi-step organic synthesis. The bromine substituent, in particular, provides an excellent handle for cross-coupling reactions and other transformations that can introduce new carbon-carbon or carbon-heteroatom bonds at that position.

Physical and Chemical Properties

Based on the available data, Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate possesses the following properties that define its behavior in various chemical contexts:

The physical and chemical properties of this compound are influenced by its functional groups. The bromine atom, being electronegative, affects the electron distribution within the molecule, creating a partial positive charge on the carbon to which it is attached. This electronic effect makes the brominated carbon susceptible to nucleophilic attack and suitable for various cross-coupling reactions. The methoxymethoxy group contributes to the compound's reactivity patterns by providing protection to the hydroxyl group while also affecting the solubility characteristics of the molecule, typically enhancing its solubility in organic solvents.

Synthesis Methods and Reactions

Key Reactions and Transformations

Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate can participate in various chemical reactions, primarily due to its functional groups that provide multiple sites for chemical transformations. The bromine substituent at the 3-position makes the compound particularly suitable for cross-coupling reactions such as Suzuki-Miyaura, Negishi, or Stille couplings, which can introduce various carbon-based groups at this position. These reactions typically employ palladium catalysts and appropriate coupling partners (boronic acids, organozinc compounds, or organotin compounds) to form new carbon-carbon bonds, enabling the synthesis of more complex structures.

The compound can also undergo metal-halogen exchange reactions, where the bromine is replaced by a metal (typically lithium or magnesium) to form an organometallic intermediate that can react with various electrophiles. The methoxymethoxy protecting group can be selectively removed under acidic conditions (e.g., using HCl, TFA, or other acids) to reveal the hydroxyl group, which can then participate in further reactions such as etherification, esterification, or oxidation. The methyl ester group provides another handle for transformations, including hydrolysis to yield the corresponding carboxylic acid, reduction with appropriate reducing agents (e.g., LiAlH4) to produce the primary alcohol, or amidation reactions to form the corresponding amides.

Applications in Research and Industry

Pharmaceutical Research

Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate and related compounds serve as valuable intermediates in pharmaceutical research for several reasons that make them particularly useful in drug discovery and development. As building blocks for more complex molecules, these compounds provide a scaffold with multiple functional groups that can be selectively modified to introduce structural diversity, a key aspect of medicinal chemistry approaches to developing novel therapeutic agents. The bromine substituent, in particular, offers a versatile handle for introducing various groups through cross-coupling reactions, enabling the synthesis of libraries of compounds for structure-activity relationship studies.

In pharmaceutical research, compounds with protected hydroxyl groups like the methoxymethoxy functionality in Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate are particularly valuable in multi-step syntheses where selective manipulation of functional groups is necessary. The ability to unmask the hydroxyl group at a specific stage in the synthesis provides flexibility in designing synthetic routes to complex target molecules. Additionally, phenylacetic acid derivatives have been implicated in various biological activities, suggesting that compounds derived from Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate might exhibit interesting pharmacological properties worthy of investigation.

Organic Synthesis Applications

In organic synthesis, Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate offers several advantages that make it a valuable synthetic intermediate for various applications. The bromine functionality provides a versatile handle for further transformations, particularly cross-coupling reactions that can introduce carbon chains, aromatic groups, or heterocycles at that position. This capability is particularly valuable in the synthesis of complex molecules where the strategic formation of carbon-carbon bonds is often a key challenge.

The protected hydroxyl group, in the form of the methoxymethoxy functionality, allows for selective reactivity by temporarily masking the hydroxyl group's reactivity. This protection strategy is commonly employed in multi-step syntheses where different functional groups need to be manipulated independently. The ester group offers additional opportunities for diversification, as it can be converted to a variety of other functional groups such as amides, alcohols, or aldehydes, depending on the synthetic requirements. These features collectively make Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate a versatile building block in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.

Comparison with Structurally Related Compounds

Comparative Analysis with Methyl 2-(3-bromo-4-methoxyphenyl)acetate

Methyl 2-(3-bromo-4-methoxyphenyl)acetate (CAS: 19626-36-9) shares significant structural similarities with our target compound but contains a methoxy group instead of a methoxymethoxy group at the 4-position. This difference fundamentally affects the compound's utility and reactivity in several important ways. The methoxymethoxy group in Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate serves as a protecting group that can be removed under specific acidic conditions to reveal the hydroxyl group, offering additional synthetic flexibility compared to the methoxy group in Methyl 2-(3-bromo-4-methoxyphenyl)acetate, which is more challenging to cleave and is typically considered a permanent functional group rather than a protecting group.

In terms of applications, Methyl 2-(3-bromo-4-methoxyphenyl)acetate is described as being used in organic synthesis and scientific research, suggesting similar applications for our target compound. The synthetic approaches for Methyl 2-(3-bromo-4-methoxyphenyl)acetate involve bromination of methyl 2-(4-methoxyphenyl)acetate, typically using bromine in the presence of a catalyst such as iron or aluminum bromide. These methods may inform potential approaches to synthesizing Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate, although the protection step would need to be incorporated either before or after the bromination, depending on the specific synthetic strategy.

Structure-Property Relationships

The structural differences between these related compounds highlight important structure-property relationships that influence their behavior in various chemical and biological contexts. The nature of the substituent at the 4-position (methoxy vs. methoxymethoxy) affects several key properties that can be exploited in different applications. The hydrogen bonding capacity differs significantly between these compounds, with the methoxymethoxy-protected compound ultimately offering access to a hydroxyl group that can serve as both a hydrogen bond donor and acceptor, whereas the methoxy group can only serve as a hydrogen bond acceptor. This difference can be critical in biological contexts where hydrogen bonding interactions with target proteins often determine binding affinity and specificity.

The steric properties of these substituents also differ, with the methoxymethoxy group being bulkier than the methoxy group, potentially affecting how the molecule interacts with spatial constraints in binding pockets or catalytic sites. Hydrolytic stability is another important difference, with the methoxymethoxy group being specifically designed for controlled removal under acidic conditions, while the methoxy group remains stable in most reaction conditions. These structural variations can be exploited to tune the properties of the molecules for specific applications in research and synthesis, allowing chemists to select the appropriate variant based on the requirements of the particular synthetic or biological objective.

Analytical Methods and Characterization

Quality Control Parameters

For commercial preparations of Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate, quality control typically involves a series of assessments to ensure the material meets the required specifications for research and synthetic applications. Purity assessment is a primary concern, with commercial materials typically specified to have a minimum purity of 97% . This assessment is typically performed using chromatographic methods that can quantify the main component and any impurities present, ensuring that the material meets the stated purity specifications.

Identity confirmation through spectroscopic methods such as NMR, IR, or mass spectrometry is another critical aspect of quality control, ensuring that the material is indeed the intended compound. The absence of significant impurities, particularly those that might interfere with intended applications, is verified through appropriate analytical methods. Consistency across batches is also an important consideration, particularly for commercial suppliers, requiring rigorous quality control procedures to ensure that different production batches maintain consistent properties and performance. These quality control parameters collectively ensure that researchers and synthetic chemists can rely on the material's identity, purity, and performance in their applications.

Future Research Directions

Emerging Applications

Emerging technologies and research areas where Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate might find application include several cutting-edge fields that could benefit from its unique structural features. Drug discovery programs targeting novel therapeutic areas, such as protein-protein interactions, epigenetic targets, or emerging infectious diseases, could utilize this compound as a starting point for developing more complex molecules with specific biological activities. The combination of functional groups in this compound provides multiple handles for structural elaboration and optimization in medicinal chemistry contexts.

The development of new materials with specific properties, such as organic electronic materials, photosensitive compounds, or specialized polymers, might also benefit from incorporating derivatives of this compound as building blocks. The aromatic core with its specific substitution pattern could contribute to materials with interesting electronic, optical, or mechanical properties. Additionally, advances in catalyst design and development might utilize derivatives of this compound as ligands or structural components, particularly if the hydroxyl group is unmasked and functionalized appropriately. Green chemistry approaches to synthesis and derivatization of this compound, focusing on reduced waste, safer reagents, and more energy-efficient processes, represent another important emerging area that could enhance the sustainability of research and applications involving this versatile building block.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume